![molecular formula C22H21FN4O2S B2701448 N-(4-ethylphenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251679-74-9](/img/structure/B2701448.png)
N-(4-ethylphenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Overview
Description
The [1,2,4]triazolo[4,3-a]pyridine scaffold is a fused heterocyclic system that is often found in compounds with diverse biological activities . This includes antifungal , anti-inflammatory, anti-oxidation, anti-cancer activity , and more.
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives often involves aromatic nucleophilic substitution . For example, 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine can be reacted with different amines and triazole-2-thiol to yield various derivatives .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyridine derivatives can be analyzed using techniques such as FT IR, 1H NMR, 13C NMR, 19F NMR, MS, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridine derivatives are often related to their biological activities. For example, some derivatives have shown promising VEGFR-2 inhibitory activity and cytotoxicity .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives can be analyzed using various techniques. For example, the electron absorption spectrum can be measured in the 200–1500 nm spectral range using a spectrophotometer .Scientific Research Applications
Adsorption Applications
Overview: This compound exhibits intriguing adsorption properties, making it relevant for various applications. Let’s explore some of them:
a. Methane (CH₄) Adsorption: Researchers have investigated the adsorption capacity of this compound for methane (CH₄). In a study involving electrospun Ta-metal organic framework (MOF)/polyether block amide (PEBA) nanohybrids, the material demonstrated promising CH₄ adsorption capabilities . The use of MOFs in gas storage and separation is an active area of research, and this compound’s unique structure may contribute to efficient CH₄ capture.
Dielectric Electrets
Overview: Electrets are insulating materials that carry quasi-permanent charges. They find applications in electronic devices, filtration fabrics, and biological/medical sterilization. Here’s how this compound fits in:
b. Soluble Poly(4-fluorostyrene) Electrets: Soluble poly(4-fluorostyrene) has been explored as a high-performance dielectric electret material. Its optical transparency, solution processability, and charge retention properties make it suitable for various applications. Researchers have investigated its potential in electronic devices and filtration fabrics . The compound’s unique properties contribute to its effectiveness as an electret material.
Environmental Remediation
Overview: Given the compound’s structure and properties, it may have applications in environmental remediation. Here’s a brief overview:
c. PFAS Removal: Per- and polyfluoroalkyl substances (PFAS) are persistent organic pollutants that contaminate the environment. Researchers are actively seeking effective methods to remove PFAS from water and soil. While direct studies on this specific compound are limited, its sulfonamide functional group suggests potential for PFAS adsorption or sequestration. Further research is needed to explore its efficacy in PFAS removal .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S/c1-3-17-8-12-20(13-9-17)27(15-18-6-10-19(23)11-7-18)30(28,29)21-5-4-14-26-16(2)24-25-22(21)26/h4-14H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGBVAHSLQMCEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
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